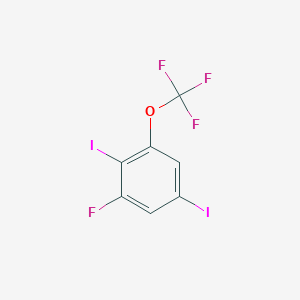
1,5-Dichloro-2-ethyl-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dichloro-2-ethyl-4-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one ethyl group, and one fluorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2-ethyl-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of ethylbenzene derivatives. The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out under controlled temperature conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反応の分析
Types of Reactions
1,5-Dichloro-2-ethyl-4-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where additional substituents are introduced onto the benzene ring.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid, often in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substituted Benzene Derivatives: Products with additional substituents on the benzene ring.
Carboxylic Acids: Formed from the oxidation of the ethyl group.
科学的研究の応用
1,5-Dichloro-2-ethyl-4-fluorobenzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1,5-Dichloro-2-ethyl-4-fluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The chlorine and fluorine atoms on the benzene ring make it a reactive intermediate in various chemical processes. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
類似化合物との比較
Similar Compounds
2,4-Dichloro-1-fluorobenzene: Similar in structure but lacks the ethyl group.
1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene: Contains an additional fluorine atom on the ethyl group.
Uniqueness
1,5-Dichloro-2-ethyl-4-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms along with an ethyl group on the benzene ring. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C8H7Cl2F |
|---|---|
分子量 |
193.04 g/mol |
IUPAC名 |
1,5-dichloro-2-ethyl-4-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-2-5-3-8(11)7(10)4-6(5)9/h3-4H,2H2,1H3 |
InChIキー |
MHHMTKBFXIQEBZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


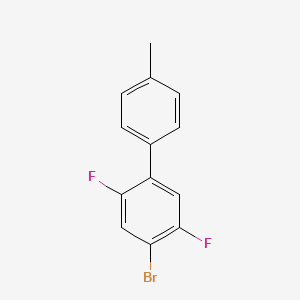

![1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14035799.png)

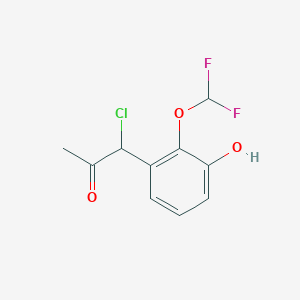
![(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B14035823.png)
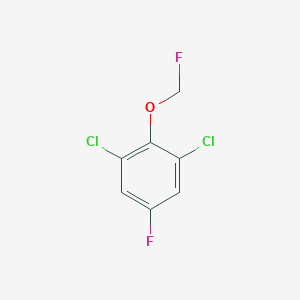
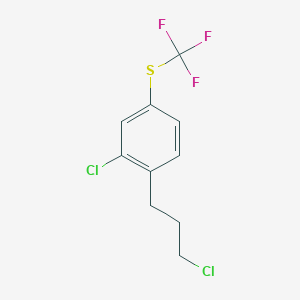
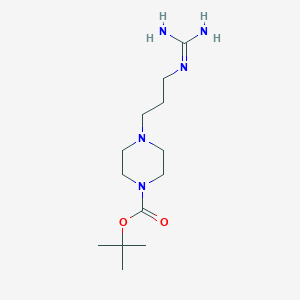
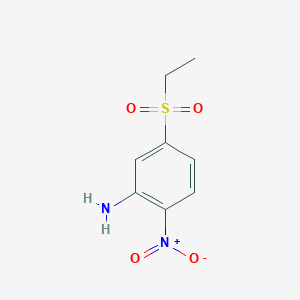
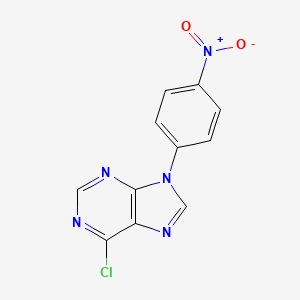
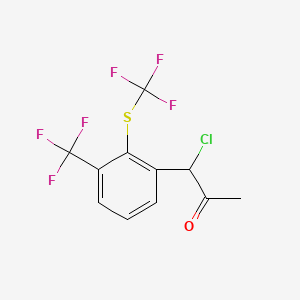
![9-Methoxy-5,6-dihydro-4H-benzo[2,3]oxocino[5,4-d]isoxazole-3-carboxylic acid](/img/structure/B14035891.png)
